4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
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Description
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit EGFR tyrosine kinase , which plays a crucial role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .
Mode of action
These compounds interact with EGFR tyrosine kinase, inhibiting its activity . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical pathways
The inhibition of EGFR tyrosine kinase affects multiple downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell proliferation, survival, and apoptosis .
Pharmacokinetics
They also have the ability to inhibit P-glycoprotein, which can affect drug efflux and influence bioavailability .
Result of action
The inhibition of EGFR tyrosine kinase by these compounds can lead to cell cycle arrest and increased apoptosis . For example, one study found that a similar compound induced cell cycle arrest at the S phase and significantly increased total apoptosis in the MDA-MB-468 cell line .
Biochemical Analysis
Biochemical Properties
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione plays a significant role in biochemical reactions, particularly as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular processes, including cell growth, differentiation, and metabolism .
The compound interacts with several enzymes and proteins, primarily targeting kinases involved in signaling pathways. The nature of these interactions often involves binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways, affecting various cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s kinase inhibitory activity can lead to the suppression of cell proliferation, induction of apoptosis, and alteration of metabolic pathways .
In cancer cells, for instance, the inhibition of specific kinases by this compound can result in reduced tumor growth and increased sensitivity to chemotherapeutic agents. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly kinases. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity. This inhibition disrupts the phosphorylation of downstream targets, leading to altered cellular signaling and function .
The compound may also influence gene expression by modulating transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of kinase activity and prolonged effects on cellular signaling pathways. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and hematological abnormalities .
Threshold effects have been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to form active or inactive metabolites. These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics .
The interaction with specific enzymes and cofactors during metabolism can affect the compound’s activity and toxicity. Additionally, the compound may influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution to target sites .
Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The localization and accumulation of the compound can influence its activity and duration of action .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
The subcellular localization can also affect the compound’s activity, as it may interact with different biomolecules in various compartments. Understanding the localization and distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-12-6-4-11(5-7-12)15-14-13(10-24-16(14)20)19(8-9-22-2)17(21)18-15/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUNUIIDHPQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.